Ethyl 2-chloro-3,5-difluoroisonicotinate
Description
Ethyl 2-chloro-3,5-difluoroisonicotinate is a pyridine-derived ester characterized by a chloro substituent at position 2 and difluoro substituents at positions 3 and 3. This compound belongs to the isonicotinic acid ester family, where the ester group (-COOEt) is para to the nitrogen atom in the pyridine ring. The unique combination of halogens (Cl, F) introduces strong electron-withdrawing effects, influencing its reactivity, solubility, and stability.
Properties
Molecular Formula |
C8H6ClF2NO2 |
|---|---|
Molecular Weight |
221.59 g/mol |
IUPAC Name |
ethyl 2-chloro-3,5-difluoropyridine-4-carboxylate |
InChI |
InChI=1S/C8H6ClF2NO2/c1-2-14-8(13)5-4(10)3-12-7(9)6(5)11/h3H,2H2,1H3 |
InChI Key |
WTMYBXXOXSPYEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1F)Cl)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-chloro-3,5-difluoroisonicotinate typically involves the esterification of 2-chloro-3,5-difluoroisonicotinic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 2-chloro-3,5-difluoroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid and ethanol.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 2-chloro-3,5-difluoroisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including agrochemicals and polymers
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-3,5-difluoroisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
Ethyl 2-chloro-3,5-difluoroisonicotinate is distinct from nitro-substituted analogs, such as ethyl 2-chloro-3,5-dinitrophenylcarbamate (). Key differences include:
- Electron-Withdrawing Groups (EWGs): The trifluoro and chloro groups in the target compound create a synergistic electron-deficient pyridine ring, enhancing electrophilicity at the ester carbonyl. In contrast, nitro groups (as in 2-chloro-3:5-dinitrobenzamide) provide stronger EWGs but may reduce solubility due to increased polarity .
Reactivity Profiles
- Ester Hydrolysis: The electron-withdrawing nature of fluorine and chlorine likely accelerates ester hydrolysis under basic conditions compared to non-halogenated analogs.
- Nucleophilic Substitution: The chloro substituent at position 2 may facilitate aromatic substitution reactions, whereas nitro groups in dinitrobenzamide derivatives () typically direct further substitution to specific ring positions .
Data Table: Comparative Analysis of Key Properties
Research Findings and Mechanistic Insights
- Halogenation Pathways: demonstrates that reactions involving difluoramine and chlorinated precursors (e.g., 1,1-dichloroethylene) yield mixed halogenated products, suggesting possible routes to introduce fluorine into pyridine systems .
- Functional Group Compatibility: The lack of reactivity in ethyl 3-chlorocrotonate () underscores the necessity of aromatic systems for certain halogenation or substitution reactions, contrasting with the pyridine-based target compound’s versatility .
- Nitro-to-Fluoro Substitution Trade-offs: highlights that nitro groups enhance electrophilicity but reduce solubility, whereas fluorine balances reactivity and lipophilicity, making the target compound more adaptable for synthetic applications .
Biological Activity
Ethyl 2-chloro-3,5-difluoroisonicotinate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound is a derivative of isonicotinic acid, characterized by the presence of chlorine and fluorine substituents. The molecular formula is CHClFNO, and it exhibits properties that may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of isonicotinic acid derivatives with chloro and difluoromethylating agents. The synthetic route can be optimized for yield and purity using various solvents and reaction conditions.
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of compounds similar to this compound. For instance, derivatives with halogen substitutions have shown enhanced antibacterial and antifungal activities against various pathogens.
Table 1: Antimicrobial Activities of Related Compounds
| Compound | Activity Type | Organism | Zone of Inhibition (mm) |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus | 15 |
| Escherichia coli | 14 | ||
| Antifungal | Candida albicans | 12 |
The data indicates that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
The mechanism by which this compound exerts its biological effects may involve the inhibition of key metabolic pathways in microorganisms. Compounds with similar structures have been observed to disrupt cell wall synthesis or interfere with nucleic acid metabolism.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various halogenated isonicotinates, including this compound. The results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria in vitro. The study utilized disk diffusion methods to quantify antibacterial activity against standard strains.
- Antiparasitic Activity : Another investigation explored the antiparasitic potential of related compounds. It was found that modifications in the chemical structure significantly affected activity against Plasmodium species, suggesting that this compound could be further evaluated for potential use in malaria treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
